(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride
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Overview
Description
(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Propan-1-amine Group:
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine: A similar compound with slight structural variations.
Indole Derivatives: Other compounds in the indole family with different substituents.
Uniqueness
(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine is unique due to its specific structural features, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
CAS No. |
1213481-13-0 |
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Molecular Formula |
C11H18Cl2N2 |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-10(12)9-5-3-4-8-6-7-13-11(8)9;;/h3-5,10,13H,2,6-7,12H2,1H3;2*1H/t10-;;/m0../s1 |
InChI Key |
ABFJUUTXNGGPNA-XRIOVQLTSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC2=C1NCC2)N.Cl.Cl |
SMILES |
CCC(C1=CC=CC2=C1NCC2)N.Cl.Cl |
Canonical SMILES |
CCC(C1=CC=CC2=C1NCC2)N.Cl.Cl |
Origin of Product |
United States |
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